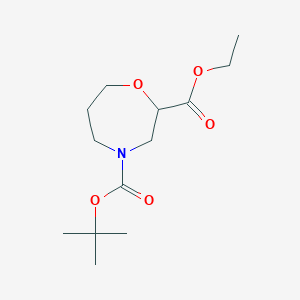

乙基 4-Boc-2-同吗啉甲酸酯

描述

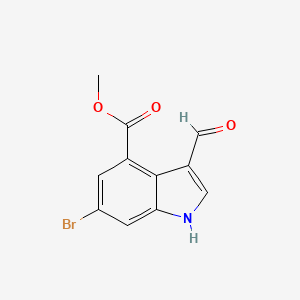

Ethyl 4-Boc-2-homomorpholinecarboxylate is a compound that falls within the category of organic chemistry, specifically in the realm of protected amino acids and derivatives. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amine functionality. The homomorpholine structure indicates a cyclic compound that is a derivative of morpholine, a common solvent and building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include protection, functional group transformations, and cyclization. For instance, the synthesis of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate involved a nine-step reaction sequence starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, which included steps such as hydrogenation, Boc protection, and ammonolysis . Similarly, the synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one was achieved by reacting 2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection and ring-closure . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 4-Boc-2-homomorpholinecarboxylate can be determined using techniques such as X-ray diffraction, as seen in the structural analysis of various ethyl carboxylate derivatives . These analyses reveal the geometrical parameters and confirm the presence of specific functional groups and their arrangements within the molecule.

Chemical Reactions Analysis

Compounds with the Boc protecting group can participate in various chemical reactions. For example, the Boc group can be removed under acidic conditions, which is a common step in peptide synthesis. The presence of the ethyl carboxylate moiety allows for further functionalization and participation in reactions such as cyclocondensation . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as seen in the synthesis of different ethyl carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-Boc-2-homomorpholinecarboxylate and related compounds can be characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy . These techniques provide information on the purity, identity, and functional groups present in the molecule. Theoretical calculations, such as DFT, can predict thermodynamic parameters and help understand the stability and reactivity of the molecule . Additionally, the crystal structure can give insights into the solid-state properties, such as hydrogen bonding patterns and crystal packing .

科学研究应用

1. 在肽合成中的用途

2-(叔丁氧羰基氧亚氨基)-2-氰基乙酸乙酯 (Boc-Oxyma) 被用作肽合成中的高效偶联剂。它为酯化、硫酯化、酰胺化反应和肽合成提供了一种无外消旋的工艺。Boc-Oxyma 的高反应性以及简单的制备和回收使其成为一种环境友好的选择,产生的化学废物最少 (Thalluri 等人,2013)。

2. 在聚合物材料化学中的应用

在聚合物材料化学中,叔丁氧羰基 (BOC) 基团(如乙基 4-Boc-2-同吗啉甲酸酯的一部分)用于官能团保护。这在聚合物的热分解行为研究中很重要,其中 BOC 基团在特定温度下脱保护,影响聚合物的性能 (Jing、Suzuki 和 Matsumoto,2019)。

3. 在光学纯化合物合成中

光学纯化合物是各种化学合成中必不可少的,可以使用乙基 4-Boc-2-同吗啉甲酸酯衍生物来合成。例如,乙基 N-Boc-和 N-Z-α-甲苯磺酰基甘氨酸酯的合成,生成 α,β-二氢氨基酸衍生物,证明了这些化合物在合成手性分子方面的多功能性 (Kimura、Nagano 和 Kinoshita,2002)。

4. 在分子印迹聚合物中

乙基 4-Boc-2-同吗啉甲酸酯在分子印迹聚合物 (MIP) 的制备中发挥作用。这些 MIP 可以通过形状识别特定的分子,并用于氨基酸衍生物的对映体分离,展示了它们在选择性化学分离和纯化中的潜力 (Haginaka 和 Kagawa,2004)。

安全和危害

属性

IUPAC Name |

4-O-tert-butyl 2-O-ethyl 1,4-oxazepane-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-17-11(15)10-9-14(7-6-8-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMNWHFTGYMZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCCO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123180 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363166-21-5 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B3027622.png)

![Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3027625.png)

![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3027631.png)

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)